4-Aminobenzo[d]isoxazole-3-carboxylic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications
4-Aminobenzo[d]isoxazole-3-carboxylic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
The benzo[d]isoxazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, frequently embedded in central nervous system (CNS) agents (e.g., atypical antipsychotics like risperidone) and emerging oncology therapeutics[1]. Among its functionalized derivatives, 4-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1352395-56-2) represents a highly specialized, sterically encumbered building block[2].
The presence of a primary amine at the C4 position—immediately adjacent to the C3-carboxylic acid—introduces unique electronic and steric properties. This proximity enables intramolecular hydrogen bonding, alters the pKa of the carboxylic acid, and significantly influences the trajectory of downstream functionalizations, such as amide coupling. This whitepaper provides an authoritative guide on the physicochemical properties, synthetic protocols, and biological applications of this critical intermediate, specifically focusing on its role in synthesizing Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors[3].
Physicochemical Properties & Structural Insights
Understanding the physicochemical baseline of 4-aminobenzo[d]isoxazole-3-carboxylic acid is essential for optimizing reaction conditions, particularly in polar aprotic solvents where the zwitterionic potential of the amino-acid moiety becomes relevant.
Table 1: Core Chemical Data
| Property | Value | Causality / Implication for Research |
| Chemical Name | 4-Aminobenzo[d]isoxazole-3-carboxylic acid | Core scaffold for C3/C4 dual-functionalization. |
| CAS Registry Number | 1352395-56-2[2] | Unique identifier for the 4-amino isomer. |
| Molecular Formula | C8H6N2O3[4] | Supports Lipinski's Rule of Five for downstream APIs. |
| Molecular Weight | 178.15 g/mol [4] | Low MW allows for extensive derivatization. |
| Physical State | Solid (Crystalline Powder)[5] | Requires standard handling for combustible solids. |
| Solubility | DMF, DMSO, slightly in MeOH | High polarity necessitates aprotic polar solvents for coupling. |
| Hazard Classification | Acute Tox. 4 Oral (H302)[5] | Standard PPE required; handle in a ventilated fume hood. |
Mechanistic Insight: The C4-Amino Effect
The C4-amino group exerts a strong electron-donating effect (+M) into the aromatic system, which subtly deactivates the electrophilicity of the isoxazole ring. More critically, the steric bulk and hydrogen-bond donating capacity of the C4-NH₂ group can shield the C3-carboxylic acid. When designing amide coupling reactions, standard carbodiimides (like EDC/NHS) often suffer from low yields due to this steric clash. Therefore, highly active uronium-based coupling reagents (e.g., HATU) are strictly required to force the formation of the active ester[1][3].
Synthetic Methodology: Constructing the Scaffold
The synthesis of the 4-aminobenzo[d]isoxazole-3-carboxylic acid core requires precise regiocontrol. The most robust pathway involves the construction of the isoxazole ring from a pre-functionalized 2-fluoro-6-nitrobenzene derivative, followed by the selective reduction of the nitro group to the primary amine[6].
Experimental Protocol 1: De Novo Synthesis of the Core Scaffold
Step 1: Ring-Forming Condensation
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Reagents: 2-Fluoro-6-nitrobenzeneacetic acid derivative (1.0 eq), Sodium ethoxide (NaOEt) (2.5 eq), Ethanol.
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Procedure: Dissolve the starting material in anhydrous ethanol. Add NaOEt dropwise at 0°C to initiate carbonation and subsequent intramolecular cyclization via nucleophilic aromatic substitution (SNAr) of the fluorine atom.
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Causality: The strong base deprotonates the alpha-carbon, allowing it to attack the nitro/fluorine-activated ring, forming the benzo[d]isoxazole architecture.
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Yield: Reflux for 4 hours, acidify with 1M HCl, and filter the resulting 4-nitrobenzo[d]isoxazole-3-carboxylic acid precipitate.
Step 2: Selective Nitro Reduction
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Reagents: 4-Nitrobenzo[d]isoxazole-3-carboxylic acid (1.0 eq), Iron (Fe) powder (5.0 eq), Glacial Acetic Acid.
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Procedure: Suspend the nitro intermediate in acetic acid. Add Fe powder portion-wise to maintain the temperature below 60°C. Stir for 2 hours.
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Causality: While Palladium on Carbon (Pd/C) with H₂ is a standard reduction method, the isoxazole N-O bond is highly sensitive to catalytic hydrogenation and can undergo reductive cleavage. Using Fe/AcOH or SnCl₂ selectively reduces the nitro group while preserving the fragile isoxazole ring[6].
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Purification: Filter through Celite, concentrate, and recrystallize from ethanol to yield pure 4-aminobenzo[d]isoxazole-3-carboxylic acid.
Figure 1: Synthetic workflow for 4-Aminobenzo[d]isoxazole-3-carboxylic acid, highlighting the critical Fe/AcOH reduction step.
Biological Applications: HIF-1α Inhibition
Recent breakthroughs in oncology have identified benzo[d]isoxazole-3-carboxamide derivatives as highly potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α)[3]. HIF-1α is a transcription factor that drives tumor angiogenesis and metastasis in hypoxic tumor microenvironments.
By utilizing 4-aminobenzo[d]isoxazole-3-carboxylic acid as a starting material, medicinal chemists can synthesize libraries of C3-carboxamides. The C4-amino group can be further derivatized (e.g., via reductive amination or acylation) to probe the binding pocket of the HIF-1α/HIF-1β heterodimer complex[3].
Figure 2: Mechanism of action for benzo[d]isoxazole derivatives in disrupting HIF-1α mediated tumor angiogenesis.
Experimental Protocol 2: C3-Amide Coupling for API Synthesis
To synthesize active HIF-1α inhibitors, the C3-carboxylic acid must be coupled with various aniline derivatives. As noted earlier, the C4-amino group creates steric hindrance, necessitating an optimized protocol[1][3].
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Activation: To a flame-dried round-bottom flask, add 4-aminobenzo[d]isoxazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).
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Base & Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.2 eq). Stir at room temperature for 30 minutes.
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Self-Validation Check: A color change (typically to a deep yellow/orange) indicates the successful formation of the active HOAt ester. If the solution remains cloudy, add a catalytic amount of DMAP.
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Amine Addition: Add the target aniline derivative (1.1 eq). Stir continuously for 12 hours at room temperature[1].
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the final C3-carboxamide derivative.
Conclusion
4-Aminobenzo[d]isoxazole-3-carboxylic acid is a highly versatile, yet chemically demanding, building block. Its successful integration into drug discovery pipelines—particularly for novel oncology targets like HIF-1α and CNS targets like orexin receptors[7]—relies heavily on understanding the steric and electronic interplay between the C3-carboxylate and the C4-amine. By employing selective reduction techniques to preserve the N-O bond and utilizing high-efficiency uronium coupling agents, researchers can reliably unlock the pharmacological potential of the benzo[d]isoxazole scaffold.
References
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BLD Pharm. "4-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1352395-56-2) Product Information." BLD Pharm, 2024.
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BenchChem. "Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring." BenchChem, 2024.
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BenchChem. "Methyl 6-aminobenzo[d]isoxazole-3-carboxylate Synthesis and Protocols." BenchChem, 2024.
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Sigma-Aldrich. "Benzo[d]isoxazole-3-carboxylic acid Safety and Properties." MilliporeSigma, 2024.
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Wu, Y., et al. "Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors." National Center for Biotechnology Information (NCBI) / PMC, Sept 13, 2022.
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European Patent Office. "TRANS-3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES (Orexin Receptor Antagonists)." EP 2185512 B1, July 25, 2008.
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